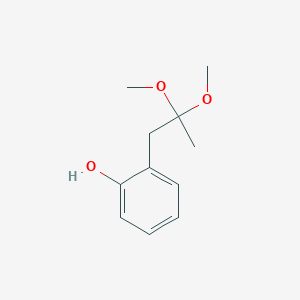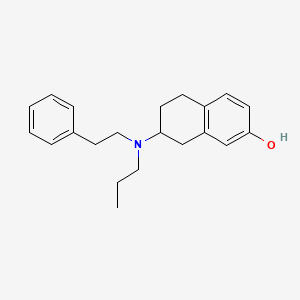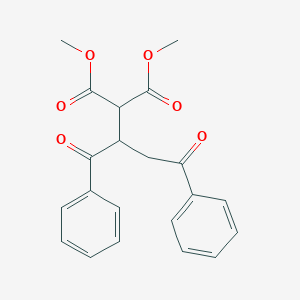
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two phenyl groups and a dioxo group attached to a butan-2-yl backbone, with two dimethyl ester groups at the ends
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with malonic acid derivatives under acidic conditions to form the intermediate compound, followed by oxidation and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound with consistent quality.
化学反应分析
Types of Reactions
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction type and conditions.
科学研究应用
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
作用机制
The mechanism of action of Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its dioxo and phenyl groups play a crucial role in binding to active sites and modulating biological activities.
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simpler ester with similar ester groups but lacking the phenyl and dioxo groups.
Benzylidene malonates: Compounds with similar structural motifs but different substituents on the benzene ring.
Uniqueness
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate is unique due to its combination of dioxo and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
属性
CAS 编号 |
90043-50-8 |
|---|---|
分子式 |
C21H20O6 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
dimethyl 2-(1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate |
InChI |
InChI=1S/C21H20O6/c1-26-20(24)18(21(25)27-2)16(19(23)15-11-7-4-8-12-15)13-17(22)14-9-5-3-6-10-14/h3-12,16,18H,13H2,1-2H3 |
InChI 键 |
XCYKEJXYTAKMFI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


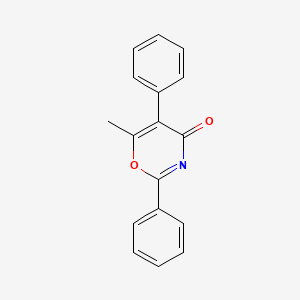
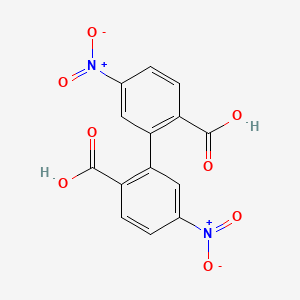
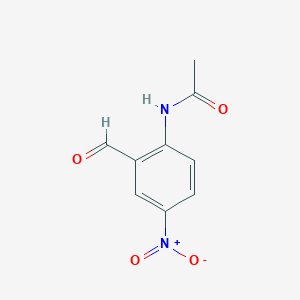

![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)
![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
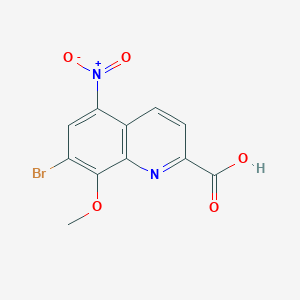

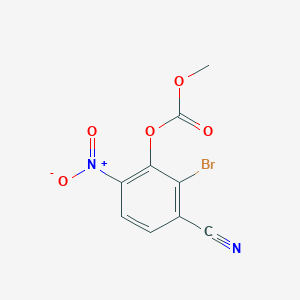
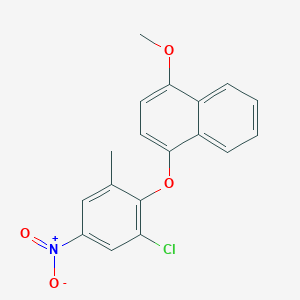
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
